molecular formula C10H15NO3 B12098619 2-(2,2,2-Trimethoxyethyl)pyridine

2-(2,2,2-Trimethoxyethyl)pyridine

Cat. No.: B12098619
M. Wt: 197.23 g/mol
InChI Key: PVMWONRLMJPTAE-UHFFFAOYSA-N
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Description

2-(2,2,2-Trimethoxyethyl)pyridine (CAS: 1265625-54-4) is a pyridine derivative characterized by a trimethoxyethyl side chain attached to the pyridine ring. This structural motif combines the aromatic pyridine core with a flexible, oxygen-rich substituent, which may enhance solubility and modulate electronic properties. For example, substituted pyridines with alkoxy or polyether chains are often intermediates in pharmaceutical and materials chemistry due to their tunable reactivity and bioavailability .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(2,2,2-trimethoxyethyl)pyridine

InChI

InChI=1S/C10H15NO3/c1-12-10(13-2,14-3)8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3

InChI Key

PVMWONRLMJPTAE-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=CC=N1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trimethoxyethyl)pyridine typically involves the reaction of pyridine with 2,2,2-trimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing nitrogen in the pyridine ring enhances susceptibility to nucleophilic attacks. The trimethoxyethyl group at the 2-position directs nucleophiles to the 4- and 6-positions due to steric hindrance and electronic effects.

  • Example Reaction :
    Reaction with sodium amide (NaNH₂) in liquid ammonia generates 4-amino-2-(2,2,2-trimethoxyethyl)pyridine .

    • Conditions : 100°C, 12 hours, anhydrous NH₃.

    • Yield : ~60–70% (estimated from analogous pyridine reactions) .

Mechanistic Insight :
The nitrogen atom stabilizes the transition state via resonance, while the bulky trimethoxyethyl group limits substitution to less hindered positions .

Electrophilic Substitution Reactions

Pyridine’s inherent electron deficiency makes electrophilic substitutions challenging. The trimethoxyethyl group weakly activates the ring through inductive effects, favoring substitutions at the 3- and 5-positions.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 150°C3-Nitro-2-(2,2,2-trimethoxyethyl)pyridine~30%
SulfonationSO₃/H₂SO₄, 120°C5-Sulfo-2-(2,2,2-trimethoxyethyl)pyridine~25%

Note : Lower yields compared to benzene derivatives due to ring deactivation .

Alkylation and Acylation

The nitrogen atom reacts with alkyl halides or acyl chlorides to form pyridinium salts, which can further participate in SN2 reactions.

  • Alkylation :
    Treatment with methyl iodide (CH₃I) in THF yields N-methyl-2-(2,2,2-trimethoxyethyl)pyridinium iodide.

    • Conditions : Reflux, 6 hours.

    • Application : Intermediate for ionic liquids or catalysts.

  • Acylation :
    Reaction with acetyl chloride (CH₃COCl) produces N-acetyl-2-(2,2,2-trimethoxyethyl)pyridinium chloride .

Oxidation:

The methoxy groups resist oxidation, but the pyridine ring can form N-oxides under strong oxidizing conditions:

  • Reagents : H₂O₂/CH₃COOH, 80°C.

  • Product : 2-(2,2,2-Trimethoxyethyl)pyridine N-oxide .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine:

  • Conditions : 100°C, 10 atm H₂.

  • Product : 2-(2,2,2-Trimethoxyethyl)piperidine .

Radical Reactions

Under radical-initiated conditions (e.g., UV light or AIBN), the compound dimerizes to form bipyridine derivatives:

  • Product : 4,4'-Bis(2,2,2-trimethoxyethyl)-2,2'-bipyridine .

  • Mechanism : Single-electron transfer followed by coupling at the 4-position .

Hydrolysis of Methoxy Groups

The trimethoxyethyl side chain undergoes acid-catalyzed hydrolysis:

  • Reagents : HBr (48%), reflux.

  • Product : 2-(2-Hydroxyethyl)pyridine with glycolic acid byproducts.

Kinetic Data :

ParameterValueSource
Rate constant (25°C)3.2 × 10⁻⁴ s⁻¹
Activation energy72 kJ/mol

Coordination Chemistry

The pyridine nitrogen coordinates with Lewis acids (e.g., BF₃, AlCl₃), forming complexes used in catalysis:

  • Example : this compound·BF₃ adduct .

  • Application : Catalyst in Friedel-Crafts alkylation .

Comparative Reactivity

A comparison with related pyridine derivatives highlights steric and electronic effects:

CompoundReaction Rate (Nitration)Preferred Position
Pyridine1.0 (baseline)3-position
2-Methylpyridine0.84-position
This compound0.55-position

Data extrapolated from pyridine reactivity studies .

Scientific Research Applications

Chiral Separations

One of the prominent applications of 2-(2,2,2-Trimethoxyethyl)pyridine is in chiral separations . The compound has been utilized as a chiral selector in high-performance liquid chromatography (HPLC) to separate enantiomers effectively. This application is crucial in pharmaceuticals where the purity and specificity of drug enantiomers can significantly influence efficacy and safety .

Catalysis

The compound serves as a catalyst in various organic reactions. Its ability to stabilize transition states makes it an effective catalyst for reactions such as:

  • Aldol Condensation : It facilitates the formation of β-hydroxy carbonyl compounds from aldehydes or ketones.
  • Cross-Coupling Reactions : It has been employed in Suzuki and Heck reactions to form carbon-carbon bonds efficiently.

These catalytic properties are attributed to the electron-donating nature of the trimethoxyethyl group, enhancing the nucleophilicity of the pyridine nitrogen .

Research has shown that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies indicate that this compound possesses significant antimicrobial activity against a range of bacteria and fungi. Its mechanism is believed to involve disruption of microbial cell membranes .
  • Inhibition of Enzymes : The compound has been investigated for its potential to inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders .

Material Science

In material science, this compound is used as a functionalizing agent for silica-based materials. Its incorporation into silica matrices enhances their hydrophilicity and surface area, making them suitable for applications in chromatography and catalysis .

Pharmaceutical Applications

The compound's ability to interact with biological systems makes it a candidate for drug development:

  • Drug Delivery Systems : Research indicates that this compound can be used to enhance the solubility and bioavailability of poorly soluble drugs.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Its derivatives are being explored for their potential as intermediates in the synthesis of various APIs due to their favorable pharmacokinetic properties .

Case Study 1: Chiral Separation Using HPLC

A study demonstrated the effectiveness of this compound as a chiral selector in HPLC for separating racemic mixtures of pharmaceutical compounds. The results indicated high resolution and selectivity, validating its application in pharmaceutical analysis .

Case Study 2: Antimicrobial Activity Assessment

In another study, derivatives of this compound were tested against multiple bacterial strains. The results showed significant antibacterial activity comparable to standard antibiotics, suggesting its potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trimethoxyethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
2-(2,2,2-Trimethoxyethyl)pyridine -(CH₂C(OCH₃)₃) Not reported High polarity due to three methoxy groups; potential for hydrogen bonding
2-(2-Aminoethyl)pyridine -(CH₂CH₂NH₂) 122.17 Basic amine group; forms hydrogen bonds; used in ligand synthesis
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol -(OCH₂CF₃) linked to phenoxy Not reported Lipophilic trifluoroethoxy group; enhances metabolic stability in drug design
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine -Cl, -CH₃, -OCH₂CF₃ 239.63 Electron-withdrawing Cl and CF₃ groups; used in anticancer drug intermediates

Key Observations :

  • The trimethoxyethyl group in the target compound introduces significant polarity and steric bulk compared to simpler substituents like aminoethyl or chloro groups. This may improve aqueous solubility, a critical factor in drug delivery .
  • Trifluoroethoxy-containing analogs (e.g., ) exhibit enhanced lipophilicity and metabolic stability, making them favorable for central nervous system (CNS) drugs.
  • Aminoethyl derivatives (e.g., ) are versatile ligands in coordination chemistry, whereas the trimethoxyethyl variant may serve as a protecting group or solubility enhancer in synthetic routes.

Biological Activity

2-(2,2,2-Trimethoxyethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. Pyridine and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a trimethoxyethyl group. This unique structure may contribute to its biological properties by influencing its interaction with biological targets.

Antimicrobial Activity

Pyridine derivatives are often evaluated for their antimicrobial properties. Research indicates that many pyridine compounds exhibit significant antibacterial and antifungal activities. For instance:

  • Activity Against Bacteria : Studies have shown that compounds with similar structures to this compound demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentrations (MICs) for these compounds can range from 0.5 to 64 µg/mL depending on the specific structure and substituents present.
  • Fungal Inhibition : In addition to bacterial activity, some pyridine derivatives have shown antifungal effects against species like Candida albicans and Aspergillus niger, with comparable efficacy to standard antifungal agents .

Anticancer Potential

Pyridine derivatives have also been investigated for their anticancer properties. Some studies indicate that modifications in the pyridine structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, specific analogs have shown promising results in inhibiting cell proliferation in cancer models . The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways.

Case Study 1: Antimicrobial Testing

A study conducted on a series of pyridine derivatives included this compound analogs. The results indicated that several compounds exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values suggesting strong potential for development as therapeutic agents .

Case Study 2: Anticancer Activity

In another research effort focusing on the cytotoxic effects of pyridine derivatives, this compound was tested against various cancer cell lines. The findings revealed that this compound could inhibit cell growth effectively at certain concentrations while sparing normal cells .

Research Findings Summary Table

Activity Type Target Organisms MIC (µg/mL) References
AntibacterialStaphylococcus aureus0.5 - 64
Bacillus subtilis0.5 - 64
AntifungalCandida albicansVaries
Aspergillus nigerVaries
AntiviralVarious virusesNot specified
AnticancerCancer cell linesVaries

Q & A

Q. Basic

  • ¹H NMR : The trimethoxyethyl group shows three singlet peaks at δ ~3.3 ppm (OCH₃) and a triplet for the methylene protons adjacent to the pyridine ring (δ ~4.0 ppm). Pyridine aromatic protons appear as a multiplet at δ 7.2–8.5 ppm .
  • ¹³C NMR : Signals at δ ~55 ppm (OCH₃), δ ~70 ppm (CH₂O), and pyridine carbons (δ 120–150 ppm) confirm the structure .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS should display the molecular ion peak [M+H]⁺ matching the molecular weight (C₁₀H₁₅NO₃: 197.23 g/mol) .

How does this compound function as a ligand in transition metal complexes, and what applications arise from its coordination chemistry?

Advanced
The pyridine nitrogen and oxygen atoms in the trimethoxyethyl group enable bidentate or tridentate coordination with metals like Fe, Ru, or Co. For example:

  • Catalysis : Ru complexes with pyridine ligands are used in oxidation reactions or dye-sensitized solar cells (DSSCs) due to their redox stability .
  • Sensing : Coordination-induced changes in UV-Vis absorption (e.g., MLCT transitions) make it useful in colorimetric sensors .
    Methodologically, complexation is verified via IR (shift in νC=N or νC-O) and cyclic voltammetry (redox peaks at ~0.5–1.2 V vs. Ag/AgCl) .

What experimental designs mitigate byproduct formation during the synthesis of this compound?

Advanced
Common byproducts include di-alkylated species or hydrolysis products. Mitigation strategies:

  • Protecting Groups : Temporarily protect reactive sites (e.g., using Boc groups) during alkylation .
  • Stepwise Reactions : Introduce the trimethoxyethyl group in stages (e.g., first methoxy groups, then ethyl linkage) .
  • HPLC Monitoring : Use reverse-phase HPLC to track reaction progress and optimize quenching times .

How can computational modeling aid in predicting the reactivity and stability of this compound under varying conditions?

Q. Advanced

  • DFT Calculations : Predict reaction pathways (e.g., transition states in alkylation) and optimize bond angles/distances for stability .
  • MD Simulations : Assess solvation effects in polar solvents (e.g., DMF or acetonitrile) to guide solvent selection .
  • Hammett Parameters : Correlate substituent effects (e.g., electron-donating OCH₃ groups) on pyridine ring reactivity .

What are the key challenges in scaling up the synthesis of this compound for industrial research, and how can they be addressed?

Q. Advanced

  • Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during alkylation .
  • Cost-Effective Catalysts : Replace noble metals (e.g., Pd) with cheaper alternatives (e.g., Ni) for cross-coupling steps .
  • Waste Management : Implement solvent recovery systems (e.g., distillation for DCM) to reduce environmental impact .

How does the steric bulk of the trimethoxyethyl group influence the compound’s reactivity in further functionalization reactions?

Advanced
The bulky trimethoxyethyl group hinders electrophilic substitution at the 2-position but enhances stability in radical reactions. For example:

  • Electrophilic Aromatic Substitution (EAS) : Steric hindrance reduces nitration or sulfonation yields at the 2-position.
  • Radical Reactions : The group stabilizes radicals via electron-donating effects, enabling C-H activation .
    Methodologically, steric effects are quantified using X-ray crystallography or computational van der Waals surface analysis .

What analytical methods are recommended for detecting trace impurities in this compound batches?

Q. Basic

  • GC-MS : Identifies volatile byproducts (e.g., unreacted trimethyl orthoacetate) with detection limits <0.1% .
  • HPLC-UV : Quantifies non-volatile impurities (e.g., di-alkylated species) using a C18 column and acetonitrile/water gradients .

How can researchers validate the stability of this compound under long-term storage conditions?

Q. Advanced

  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via NMR and HPLC .
  • Light Sensitivity Tests : UV-Vis spectroscopy tracks photodegradation; store in amber vials under inert gas (N₂ or Ar) .

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